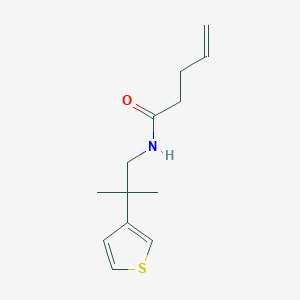

N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-4-5-6-12(15)14-10-13(2,3)11-7-8-16-9-11/h4,7-9H,1,5-6,10H2,2-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGLDYVUTVKZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCC=C)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide can be achieved through various synthetic routes. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and coupling reactions. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.

Substitution: Electrophilic substitution reactions readily occur on the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene, tetrahydrothiophene, and various substituted thiophene derivatives .

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide involves its interaction with various molecular targets and pathways. The thiophene ring’s electron-rich nature allows it to interact with multiple receptors and enzymes, leading to its diverse biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide include other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets. The compound's structure can be represented as follows:

This structure suggests potential interactions with enzymes and receptors, making it a candidate for further biological evaluation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that compounds with thiophene moieties exhibit significant activity against various bacterial strains. For instance, a study demonstrated that thiophene derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies showed that thiophene-based compounds could induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of thiophene derivatives. This compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This property is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiophene ring interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound reduces oxidative stress in cells, contributing to its neuroprotective effects.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiophene ring could enhance antibacterial efficacy .

- Cancer Cell Studies : In a comparative analysis of various thiophene derivatives on cancer cell lines, this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study highlighted the importance of structural features in determining biological activity .

Q & A

Q. What established synthetic routes are available for N-(2-methyl-2-(thiophen-3-yl)propyl)pent-4-enamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Alkylation of a thiophene-3-yl precursor (e.g., 2-methyl-2-(thiophen-3-yl)propanol) using reagents like HATU or EDC/HOBt for activation.

- Step 2 : Amidation with pent-4-enoic acid derivatives under anhydrous conditions (e.g., DMF or THF solvent, nitrogen atmosphere).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical for validation .

Q. Which analytical techniques are essential for structural confirmation of This compound?

- NMR Spectroscopy : NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm; allylic protons from pent-4-enamide at δ 5.2–5.8 ppm).

- Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern.

- X-ray Crystallography : If crystallized, SHELXL software can resolve bond lengths/angles and stereochemistry .

Q. What preliminary biological activities have been reported for structurally related compounds?

Thiophene-containing analogs exhibit anti-cancer, anti-inflammatory, or antimicrobial properties. For example:

- Thiophene derivatives modulate kinase pathways (e.g., EGFR inhibition).

- Pent-4-enamide moieties enhance cellular permeability. Initial screening should include cytotoxicity assays (MTT) and target-specific assays (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Catalyst Screening : Compare HATU vs. DCC for amidation efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to stabilize intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the thiophene ring. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 thiophene:pent-4-enoic acid ratio) .

Q. How should researchers address contradictory data in biological activity studies?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and compound purity (HPLC ≥98%).

- Orthogonal Assays : Confirm binding via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

- Metabolite Profiling : LC-MS/MS to rule out degradation products.

- Comparative Studies : Test structural analogs (e.g., furan vs. thiophene derivatives) to isolate pharmacophore contributions .

Q. What strategies validate target engagement for This compound in cellular models?

- Knockdown/CRISPR : Silence putative targets (e.g., kinases) to assess activity loss.

- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins.

- Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding stability .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Solvent Selection : Screen low-boiling solvents (e.g., acetone/ethanol) for slow evaporation.

- Polymorphism : Test multiple crystallization conditions (temperature, seeding).

- Data Collection : Use synchrotron radiation for small crystals (<0.2 mm). Refinement with SHELXL requires high-resolution data (≤1.0 Å) to resolve thiophene ring disorder .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions for amidation to prevent hydrolysis of the pent-4-enamide group.

- Characterization : Use -NMR (if fluorinated analogs are synthesized) and IR to confirm functional groups.

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across replicates.

For further reading, consult primary literature on thiophene-based drug design and SHELX refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.